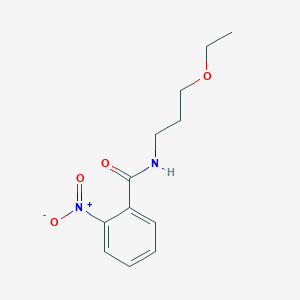![molecular formula C27H31NO6 B14937295 2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14937295.png)
2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C27H31NO6 and a molecular weight of 465.54 g/mol . This compound is characterized by its unique structure, which includes a benzo[c]chromen-6-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[c]chromen-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hexyl group: This can be achieved through alkylation reactions using hexyl halides in the presence of a strong base.
Attachment of the 2-methoxy-5-nitrobenzyl group: This step involves the nucleophilic substitution reaction of the benzo[c]chromen-6-one core with 2-methoxy-5-nitrobenzyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be used to replace the methoxy or nitro groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
科学的研究の応用
2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
- 2-hexyl-3-[(2-methoxy-5-nitrophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
- 2-hexyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
The uniqueness of 2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C27H31NO6 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
2-hexyl-3-[(2-methoxy-5-nitrophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C27H31NO6/c1-3-4-5-6-9-18-15-23-21-10-7-8-11-22(21)27(29)34-26(23)16-25(18)33-17-19-14-20(28(30)31)12-13-24(19)32-2/h12-16H,3-11,17H2,1-2H3 |
InChIキー |
CUZHDBQHNSRRHH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=C(C=CC(=C3)[N+](=O)[O-])OC)OC(=O)C4=C2CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937230.png)
![7-(Pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14937237.png)
![6-(furan-2-yl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B14937244.png)
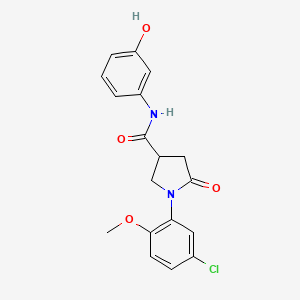
![2-chloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-4-nitrobenzamide](/img/structure/B14937253.png)
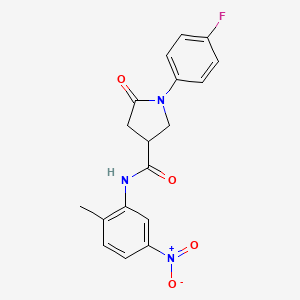
![(2S)-3-methyl-2-{[4-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoyl]amino}butanoic acid](/img/structure/B14937259.png)
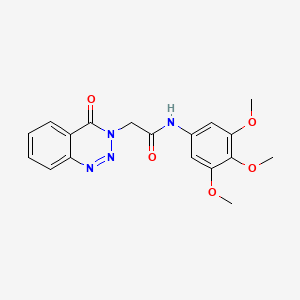
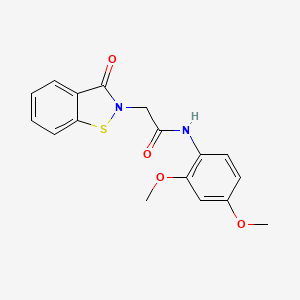
![(2R)-(4-hydroxyphenyl){[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}ethanoic acid](/img/structure/B14937285.png)
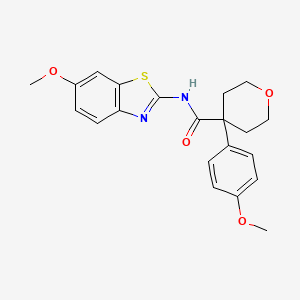
![4-Methyl-N-[2-(N'-{6'-phenyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-ylidene}hydrazinecarbonyl)ethyl]benzene-1-sulfonamide](/img/structure/B14937291.png)
